2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
Historical Development of Fmoc-Protected Halogenated Phenylglycines
The development of Fmoc-protected amino acids traces back to 1970, when Louis A. Carpino and Grace Y. Han introduced 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as a base-labile protecting group for amines. This innovation addressed the need for orthogonal protection strategies in peptide synthesis, particularly for solid-phase methodologies. The incorporation of halogens into phenylglycine scaffolds emerged later, driven by the pursuit of enhanced physicochemical properties. For instance, Fmoc-4-fluoro-phenylalanine demonstrated superior gelation capabilities compared to non-halogenated analogs, with a minimum gelation concentration of 0.15 wt% in phosphate-buffered saline.
The strategic placement of chlorine and fluorine on the phenyl ring, as seen in 2-(4-chloro-3-fluorophenyl)-2-Fmoc-aminoacetic acid, evolved from structure-activity relationship studies. Researchers observed that para-chloro and meta-fluoro substitutions improved thermal stability and π-π stacking interactions in self-assembling peptides. Early synthetic routes relied on Ullmann coupling and Friedel-Crafts alkylation, but modern approaches leverage transition-metal catalysis, such as Cu-mediated decarboxylative annulation, to achieve regioselective halogenation.
Significance in Modern Peptide Chemistry
This compound’s significance stems from three key attributes:
- Orthogonal Reactivity : The Fmoc group enables seamless integration into solid-phase peptide synthesis (SPPS) protocols, as it can be removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains.
- Halogen-Driven Molecular Interactions : Chlorine and fluorine atoms induce dipole-dipole interactions and polarize the aromatic ring, enhancing peptide stability in biological environments. For example, fluorine’s electronegativity (χ = 4.0) increases hydrogen-bond acceptor capacity at adjacent amide groups.
- Structural Versatility : The acetic acid backbone allows for functionalization at the α-carbon, facilitating the synthesis of β-substituted peptides. This property is critical for developing constrained peptidomimetics targeting G-protein-coupled receptors.
A comparative analysis of halogenated phenylglycine derivatives reveals distinct advantages:
| Property | Fmoc-4-F-Phe | Fmoc-4-Cl-3-F-Phg | Non-Halogenated Phg |
|---|---|---|---|
| LogP (Octanol/Water) | 2.8 ± 0.1 | 3.2 ± 0.2 | 1.9 ± 0.1 |
| Gelation Concentration | 0.15 wt% | Not reported | >1.0 wt% |
| Tm (°C) in PBS | 58 | 64 | 45 |
Table 1: Comparative physicochemical properties of halogenated phenylglycine derivatives.
Theoretical Framework for Halogenated Amino Acid Research
The electronic effects of chlorine and fluorine follow distinct mechanisms:
- Fluorine exerts a strong inductive (-I) effect due to its high electronegativity, reducing electron density on the phenyl ring. This polarization enhances interactions with electron-rich regions of target proteins, as observed in kinase inhibitor design.
- Chlorine provides a combination of -I and +M (mesomeric) effects, creating regions of alternating electron density. In 2-(4-chloro-3-fluorophenyl)-2-Fmoc-aminoacetic acid, this results in a quadrupole moment that stabilizes parallel β-sheet arrangements in peptide hydrogels.
Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level demonstrate that the dihedral angle between the phenyl ring and acetic acid moiety shifts from 112° in non-halogenated analogs to 98° in the chloro-fluoro derivative. This conformational restriction improves resistance to proteolytic degradation by 40% in simulated intestinal fluid.
Current Research Landscape and Knowledge Gaps
Recent studies focus on three applications:
- Peptide Nanomaterials : The compound’s halogenated aromatic system promotes hierarchical self-assembly into fibrillar networks with tunable mechanical properties. Shear-thinning hydrogels derived from this scaffold show promise as injectable drug delivery systems.
- Catalytic Peptide Design : Copper-binding peptides incorporating 2-(4-chloro-3-fluorophenyl)-2-Fmoc-aminoacetic acid exhibit enhanced catalytic activity in asymmetric aldol reactions, achieving enantiomeric excess (ee) values >90%.
- Targeted Therapeutics : Conjugation to RGD (arginine-glycine-aspartic acid) motifs improves cellular uptake in integrin-overexpressing cancers, with in vitro studies showing 2.3-fold higher accumulation compared to non-targeted analogs.
Critical knowledge gaps include:
- Long-term stability of halogenated peptides under physiological conditions
- Scalability of regioselective halogenation methods for industrial production
- Impact of chlorine/fluorine synergism on immune recognition and clearance rates
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4/c24-19-10-9-13(11-20(19)25)21(22(27)28)26-23(29)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,21H,12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGEBHZBLJGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=C(C=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, commonly referred to as compound 1, is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of compound 1, focusing on its mechanisms, efficacy in various cell lines, and potential as a lead compound for drug development.
Chemical Structure
The chemical structure of compound 1 is characterized by the following components:
- A chloro and fluorine substituted phenyl group.
- A fluorenylmethoxycarbonyl (Fmoc) protective group.
- An amino acetic acid backbone.
This unique structure contributes to its biological properties and interaction with cellular targets.
Compound 1 exhibits its biological activity primarily through the following mechanisms:
-
Antiproliferative Activity :
- Compound 1 has shown significant antiproliferative effects in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines range from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents .
-
Microtubule Destabilization :
- The compound interacts with the colchicine-binding site on tubulin, leading to microtubule destabilization. This action results in mitotic arrest and subsequent apoptosis in treated cells. Flow cytometry analyses have demonstrated that treatment with compound 1 leads to G2/M phase arrest in MCF-7 cells .
- Cell Cycle Arrest and Apoptosis :
Research Findings
Several studies have evaluated the biological activity of compound 1 and its analogs. Key findings include:
Table 1: Antiproliferative Activity of Compound 1 in Various Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Microtubule destabilization |
| MDA-MB-231 | 23 | Apoptosis induction |
| A549 (Lung Cancer) | 30 | Cell cycle arrest |
Case Study 1: MCF-7 Breast Cancer Cells
In a recent study, compound 1 was tested against MCF-7 cells. The results showed that at concentrations as low as 10 nM, the compound significantly inhibited cell proliferation and induced apoptosis. Immunofluorescence microscopy revealed disrupted microtubule structures post-treatment, confirming its mechanism as a microtubule destabilizer .
Case Study 2: MDA-MB-231 Triple-Negative Breast Cancer
Another study focused on MDA-MB-231 cells, where compound 1 exhibited an IC50 of 23 nM. This study highlighted the compound's ability to induce G2/M arrest and activate apoptotic pathways, demonstrating its potential as a therapeutic agent for aggressive breast cancer types .
Stability and Pharmacokinetics
Stability studies indicate that compound 1 maintains integrity under physiological conditions (pH 7.4), with a half-life exceeding 24 hours in plasma. This stability suggests favorable pharmacokinetic properties for potential therapeutic applications .
Comparison with Similar Compounds
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)acetic acid (CAS: 872359-16-5)
- Structural Difference : Lacks the 3-chloro substituent present in the target compound.
- Applications : Used in peptides targeting fluorine-specific protein interactions due to its lower hydrophobicity compared to chlorinated analogs.
Methoxy-Substituted Derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid (CAS: 1260596-73-3)
- Structural Difference : Features a 4-methoxyphenyl group instead of halogenated substituents.
- Impact : The electron-donating methoxy group enhances solubility in polar solvents but reduces resistance to oxidative degradation.
- Applications : Suitable for designing peptides requiring enhanced aqueous stability or hydrogen-bonding capabilities .
Aminomethyl-Modified Analogs
2-[4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic acid (CAS: 176504-01-1)
- Structural Difference: Contains an aminomethyl group at the para position of the phenyl ring.
- Impact: The additional amino group enables post-synthetic modifications (e.g., conjugation with fluorescent tags) but may introduce steric clashes in peptide folding .
Heterocyclic Variants
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid
- Structural Difference : Replaces the phenyl ring with a 6-methyl-2-oxopyridin-1(2H)-yl group.
- Impact: The pyridinone ring introduces hydrogen-bonding sites and alters electronic properties, making it useful in metallopeptide design .
Bulkier Hydrophobic Derivatives
Fmoc-2-Nal-OH (2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid)
- Structural Difference : Substitutes the phenyl group with a naphthalen-2-yl moiety.
- Impact : The naphthyl group significantly increases hydrophobicity, favoring membrane-permeable peptides but complicating aqueous solubility .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is typically synthesized via Fmoc-protection of the amino group. A common method involves reacting the parent amino acid derivative with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃). Post-reaction, the product is extracted with ethyl acetate, washed, dried, and purified via reverse-phase chromatography .
- Key Steps :
- Reagents : Fmoc-Cl, Na₂CO₃, 1,4-dioxane.
- Purification : Reverse-phase chromatography (e.g., C18 column).
- Yield : ~17–64% (depending on derivatization) .
Q. What handling and storage protocols are recommended?
- Storage : Keep in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area. Avoid exposure to light, moisture, or heat sources .
- Safety : Wear nitrile gloves, lab coats, and eye protection. Use in a fume hood to minimize inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation exposure) .
Q. Which analytical techniques confirm purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to verify stereochemistry and substituent positions .
- Mass Spectrometry (MS) : ESI-MS or LC-MS to confirm molecular weight (e.g., observed m/z 404.1 [M+H]⁺ in one study) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in peptide synthesis?
- Activation : Use coupling agents like isobutyl chloroformate or HBTU with tertiary amines (e.g., N-methylmorpholine) .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Monitoring : Track reaction progress via TLC (silica gel, EtOAc/hexane) or in-situ FTIR for carbonyl stretching (~1730 cm⁻¹) .
Q. What strategies mitigate racemization during solid-phase synthesis?
- Temperature : Conduct reactions at 0–4°C to slow base-induced racemization .
- Additives : Add HOBt (hydroxybenzotriazole) or Oxyma Pure® to suppress side reactions .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal, limiting exposure to ≤10 minutes .
Q. How do pH and solvent polarity affect Fmoc group stability?
- pH Sensitivity : The Fmoc group is labile under basic conditions (pH >9). Avoid prolonged exposure to amines or hydroxide ions .
- Solvent Effects : Stability decreases in polar solvents (e.g., DMSO, water). Use mixed solvents (e.g., DMF:CH₂Cl₂, 1:1) for balanced reactivity .
Q. What are the key byproducts of Fmoc deprotection, and how are they identified?
- Byproducts : Fluorenylmethyl alcohol and CO₂ are typical. Trace dibenzofulvene adducts may form if piperidine is insufficient .
- Detection : LC-MS (negative ion mode) or GC-MS for volatile byproducts. UV spectroscopy (λ = 301 nm) detects residual dibenzofulvene .
Data Contradictions and Resolution
Q. How to resolve contradictions in reported biological activities of derivatives?
- Comparative Studies : Replicate synthesis and bioassays under standardized conditions (e.g., HIV entry inhibition assays in ).
- Analytical Validation : Use orthogonal techniques (e.g., NMR, X-ray crystallography) to confirm structural consistency across studies .
Q. What computational methods predict reactivity in novel pathways?
- DFT Calculations : Model transition states for nucleophilic acyl substitutions (e.g., Fmoc deprotection) .
- MD Simulations : Study solvent interactions to optimize reaction kinetics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
